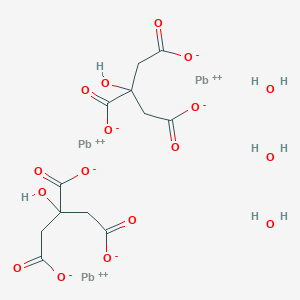

柠檬酸铅三水合物

描述

Lead(II) citrate trihydrate is a compound of lead and citrate that is primarily used as an enhancer for heavy metal staining in electron microscopy . This salt binds to osmium and uranyl acetate and enhances contrast in many cellular structures . It is highly reactive with carbon dioxide .

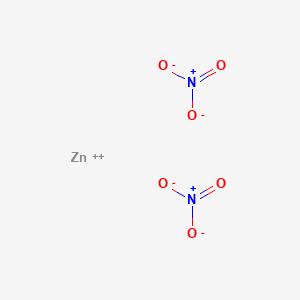

Synthesis Analysis

The reaction of lead (II) nitrate with trisodium citrate Na3 (C6H5O7) in a 1:22.5 ratio at pH 4.8 provides crystals of {Na (H2O)3} [Pb5 (H2O)3 (C6H5O7)3 (C6H6O7)]·9.5H2O . The structure of this compound is two-dimensional and exhibits five distinct Pb (II) sites and four different modes of citrate bonding .

Molecular Structure Analysis

The molecular formula of Lead(II) citrate trihydrate is C12H16O17Pb3 . It has a molecular weight of 1053.96652 g/mol . The InChI representation of the molecule is InChI=1S/2C6H8O7.3H2O.3Pb/c27-3 (8)1-6 (13,5 (11)12)2-4 (9)10;;;;;;/h213H,1-2H2, (H,7,8) (H,9,10) (H,11,12);31H2;;;/q;;;;;3+2/p-6 .

Chemical Reactions Analysis

Lead citrate is highly reactive with carbon dioxide . It binds to osmium and uranyl acetate and enhances contrast in many cellular structures .

Physical And Chemical Properties Analysis

Lead(II) citrate trihydrate has a molecular weight of 1053.96652 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 17 . The rotatable bond count is 4 . The exact mass is 1053.96652 g/mol and the monoisotopic mass is 1055.96871 g/mol . The topological polar surface area is 284 Ų . The heavy atom count is 32 .

科学研究应用

Electron Microscopy

Lead(II) citrate trihydrate: is extensively used as a metal stain for ultrathin sections in electron microscopy . It enhances the contrast of cellular structures by binding to osmium and uranyl acetate, which is crucial for visualizing biological specimens at high resolutions. Its ability to provide clear and distinct images makes it an invaluable tool for cellular and molecular biology studies.

Environmental Science

In environmental science, Lead(II) citrate trihydrate has been utilized to study the desorption of heavy metals like Cu, Cd, and Pb from soils . This application is particularly important for understanding soil contamination and remediation processes, as well as the mobility of heavy metals in the environment.

Materials Science

The compound’s role in materials science is linked to its use in electron microscopy for the characterization of material surfaces and nanostructures . By providing detailed images of material compositions, researchers can analyze the properties and behaviors of various materials at the nanoscale.

Physics

In the field of physics, Lead(II) citrate trihydrate aids in the study of physical properties at the microscopic level . Its application in electron microscopy contributes to the understanding of the structural properties of materials, which is essential for the development of new materials with specific physical attributes.

Engineering

Engineers employ Lead(II) citrate trihydrate in the microscopic examination of materials to understand their composition and structure . This information is crucial for designing materials with desired mechanical properties and for failure analysis in engineering components.

Medicine

In medical research, Lead(II) citrate trihydrate has been used to assess the erosive damage to teeth caused by high intake of sports drinks . This application is significant for dental health research and for developing better dental care products.

Agriculture

Although direct applications in agriculture are not commonly reported, the compound’s role in environmental science has indirect implications for agriculture. Understanding soil contamination and the behavior of heavy metals can inform agricultural practices and soil management strategies .

Solar Energy and Water Treatment

Lead(II) citrate trihydrate: is also mentioned in the context of non-aqueous solubility applications, such as in solar energy and water treatment technologies . This highlights its potential in the development of new technologies for sustainable energy and environmental protection.

作用机制

Target of Action

Lead(II) citrate trihydrate primarily targets osmium and uranyl acetate . These compounds are used in electron microscopy, where lead(II) citrate trihydrate enhances the contrast of cellular structures . It’s also known to have an impact on the central nervous system (CNS), blood, and kidneys .

Mode of Action

The compound interacts with its targets by binding to osmium and uranyl acetate . This binding enhances the contrast in many cellular structures, making them more visible under an electron microscope

Biochemical Pathways

It’s known that the compound can influence the desorption of cu, cd, and pb from soils, suggesting it may interact with biochemical pathways involving these metals .

Result of Action

Action Environment

The action of lead(II) citrate trihydrate can be influenced by various environmental factors. For instance, it’s highly reactive with carbon dioxide , which could potentially affect its stability and efficacy. Furthermore, its solubility in water and slight solubility in alcohol suggest that its action could be influenced by the solvent environment.

安全和危害

Lead(II) citrate trihydrate is harmful if swallowed or inhaled . It may cause cancer and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is also harmful by inhalation and if swallowed . It may cause harm to the unborn child and possible risk of impaired fertility . It may cause eye irritation and skin irritation . It is harmful if absorbed through the skin .

Relevant Papers

Several papers have been published on Lead(II) citrate trihydrate. These include studies on its synthesis , spectroscopic and structural studies , and its use in electron microscopy . For more detailed information, please refer to these papers .

属性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPMGSCJCDAUMP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O17Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370602 | |

| Record name | Lead(II) citrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1.05e+03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead(II) citrate trihydrate | |

CAS RN |

6107-83-1 | |

| Record name | Lead(II) citrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。